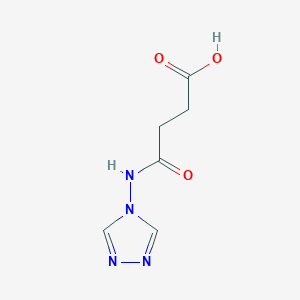
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate typically involves the esterification of a tricarboxylic acid precursor with ethanol under acidic conditions. The reaction is carried out by refluxing the tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
化学反応の分析
Types of Reactions
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound’s hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (1S,2R)-Diethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate
- (1S,2R)-Triethyl 1,2-dihydroxybutane-1,2,3-tricarboxylate
- (1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,4-tricarboxylate
Uniqueness
(1S,2R)-Triethyl 1,2-dihydroxypropane-1,2,3-tricarboxylate is unique due to its specific stereochemistry and the presence of three ester groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific disciplines.
特性
分子式 |
C12H20O8 |
|---|---|
分子量 |
292.28 g/mol |
IUPAC名 |
triethyl (1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H20O8/c1-4-18-8(13)7-12(17,11(16)20-6-3)9(14)10(15)19-5-2/h9,14,17H,4-7H2,1-3H3/t9-,12-/m1/s1 |
InChIキー |
HASKOPSHSOUCGC-BXKDBHETSA-N |
異性体SMILES |
CCOC(=O)C[C@@]([C@@H](C(=O)OCC)O)(C(=O)OCC)O |
正規SMILES |
CCOC(=O)CC(C(C(=O)OCC)O)(C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)

![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)

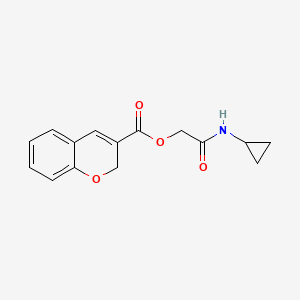

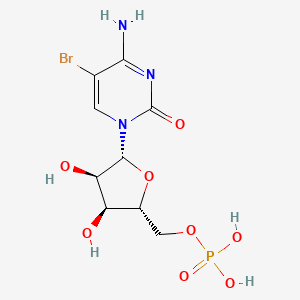
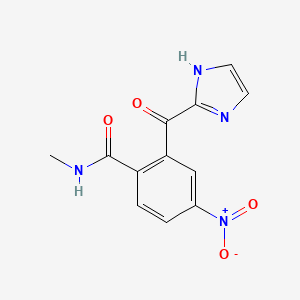

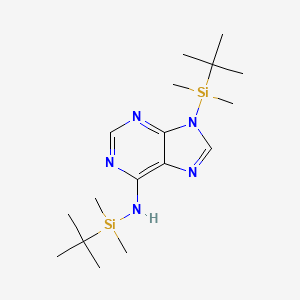
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
